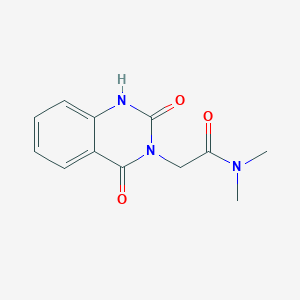
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antibacterial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in a solvent like ethanol under reflux conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through its binding to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission . The compound may also inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A related compound with similar biological activities but differing in its hydrogenation state.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Another derivative with potential anticonvulsant properties.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide stands out due to its specific structural features, such as the dimethylacetamide group, which may confer unique biological activities and reactivity compared to other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H13N3O3/c1-14(2)10(16)7-15-11(17)8-5-3-4-6-9(8)13-12(15)18/h3-6H,7H2,1-2H3,(H,13,18) |
InChI-Schlüssel |
CEOKNQUKZZNHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
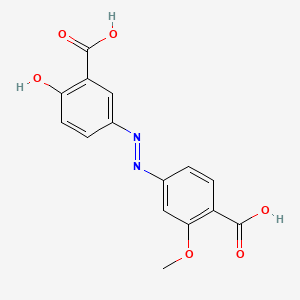

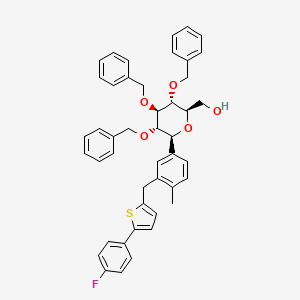
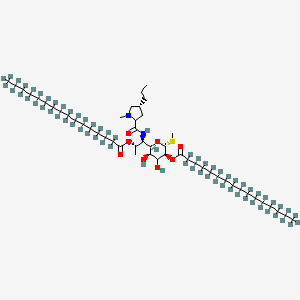
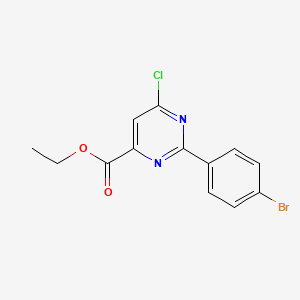
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)

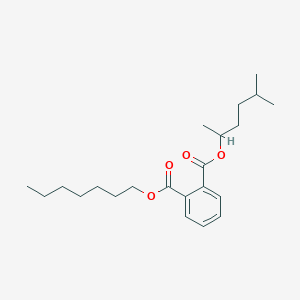
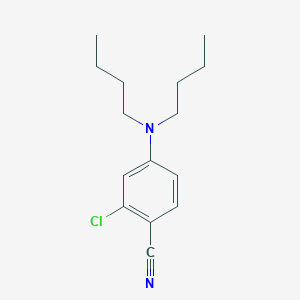
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
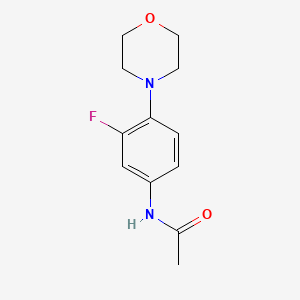
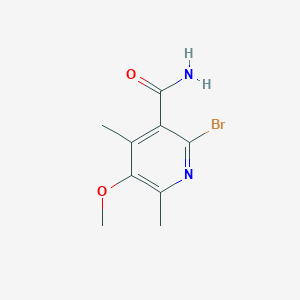
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
